N-Methyl-1-deoxynojirimycin

Übersicht

Beschreibung

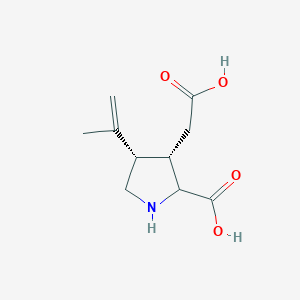

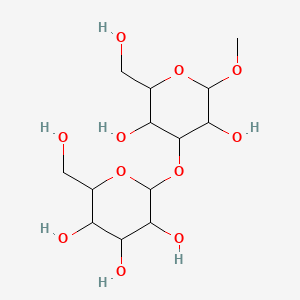

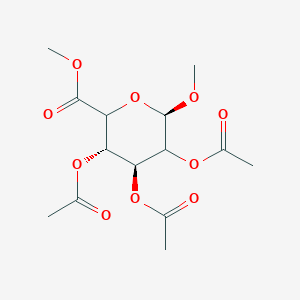

N-Methyl-1-Desoxynojirimycin: ist eine Hydroxypiperidin-Verbindung, die ein Derivat von 1-Desoxynojirimycin ist. Sie ist bekannt für ihre Rolle als Inhibitor von α-Glucosidase und als Agonist des Glucosesensors SGLT3. Diese Verbindung zeigt signifikante biologische Aktivitäten, darunter anti-HIV- und kardioprotektive Wirkungen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Chemische Synthese: N-Methyl-1-Desoxynojirimycin kann durch Reduktion von Nojirimycin gefolgt von Methylierung synthetisiert werden.

Fermentation: Die industrielle Produktion erfolgt häufig durch mikrobielle Fermentation unter Verwendung von Bacillus- oder Streptomyces-Arten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation und Reduktion: N-Methyl-1-Desoxynojirimycin kann Oxidations- und Reduktionsreaktionen unterliegen, die für seine Synthese und Modifikation entscheidend sind.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Hydroxylgruppen am Piperidinring.

Häufige Reagenzien und Bedingungen

Oxidation: Die Swern-Oxidation wird häufig bei der Synthese von N-Methyl-1-Desoxynojirimycin verwendet.

Reduktive Aminierung: Diese Reaktion wird verwendet, um die Methylgruppe in die Verbindung einzubringen.

Hauptprodukte

- Das Hauptprodukt dieser Reaktionen ist N-Methyl-1-Desoxynojirimycin selbst, mit möglichen Derivaten, abhängig von den spezifischen Reaktionsbedingungen .

Wissenschaftliche Forschungsanwendungen

Chemie

- N-Methyl-1-Desoxynojirimycin wird als Glycosidase-Inhibitor in verschiedenen chemischen Studien verwendet .

Biologie

- Die Verbindung wird auf ihre Rolle bei der Hemmung der Glykoproteinverarbeitung und ihre Auswirkungen auf Stoffwechselwege untersucht .

Medizin

- Es hat sich als vielversprechend als Anti-HIV-Mittel und als kardioprotektives Mittel erwiesen .

- Es wird auch wegen seines Potenzials zur Behandlung von Diabetes aufgrund seiner α-Glucosidase-hemmenden Aktivität erforscht .

Industrie

- Die Fähigkeit der Verbindung, Glycosyltransferasen zu hemmen, macht sie wertvoll bei der Produktion bestimmter Pharmazeutika .

Wirkmechanismus

N-Methyl-1-Desoxynojirimycin entfaltet seine Wirkungen in erster Linie durch Hemmung von α-Glucosidase, einem Enzym, das an der Kohlenhydratspaltung beteiligt ist. Diese Hemmung verzögert die Aufnahme von Glukose, wodurch sie bei der Kontrolle des postprandialen Blutzuckerspiegels nützlich ist . Darüber hinaus stört es den Metabolismus von N-gebundenen Glykoproteinen, was für seine antivirale und kardioprotektive Aktivität entscheidend ist .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation and Reduction: N-Methyl-1-deoxynojirimycin can undergo oxidation and reduction reactions, which are crucial for its synthesis and modification.

Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups on the piperidine ring.

Common Reagents and Conditions

Oxidation: Swern oxidation is commonly used in the synthesis of this compound.

Reductive Amination: This reaction is used to introduce the methyl group into the compound.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

Biology

- The compound is studied for its role in inhibiting glycoprotein processing and its effects on metabolic pathways .

Medicine

- It has shown promise as an anti-HIV agent and a cardioprotective agent .

- It is also being researched for its potential in treating diabetes due to its α-glucosidase inhibitory activity .

Industry

Wirkmechanismus

N-Methyl-1-deoxynojirimycin exerts its effects primarily by inhibiting α-glucosidase, an enzyme involved in carbohydrate hydrolysis. This inhibition delays the absorption of glucose, making it useful in managing postprandial blood glucose levels . Additionally, it interferes with the metabolism of N-linked glycoproteins, which is crucial for its antiviral and cardioprotective activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Desoxynojirimycin: Die Stammverbindung, bekannt für ihre Glycosidase-hemmende Aktivität.

N-Azidopropyl-1-Desoxynojirimycin: Ein Derivat mit ähnlichen hemmenden Eigenschaften.

N-Nonyl-1-Desoxynojirimycin: Ein weiteres Derivat mit erhöhter Lipophilie.

Einzigartigkeit

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKDPDFZMNYDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C(C1CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69567-10-8 | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-ethoxyphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7796134.png)

![diethyl 2-acetamido-2-(7H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B7796142.png)

![6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one](/img/structure/B7796152.png)